N-Dansyl-N'-ethylthiourea

Description

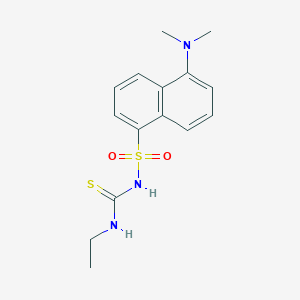

Structure

3D Structure

Properties

IUPAC Name |

1-[5-(dimethylamino)naphthalen-1-yl]sulfonyl-3-ethylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S2/c1-4-16-15(21)17-22(19,20)14-10-6-7-11-12(14)8-5-9-13(11)18(2)3/h5-10H,4H2,1-3H3,(H2,16,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBIVIRBVJOGQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391462 |

Source

|

| Record name | N-Dansyl-N'-ethylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186661-19-8 |

Source

|

| Record name | N-Dansyl-N'-ethylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Dansyl-N'-ethylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of N-Dansyl-N'-ethylthiourea: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of the synthesis of N-Dansyl-N'-ethylthiourea, a fluorescently labeled thiourea derivative with significant applications in chemical sensing and analysis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a detailed rationale for the synthetic strategy, insights into the reaction mechanism, and a comprehensive, self-validating experimental protocol.

Introduction: The Significance of this compound

This compound (DET) belongs to a versatile class of compounds known as thiourea derivatives. These molecules are widely recognized for their diverse biological activities and their utility as building blocks in organic synthesis.[1] The incorporation of the dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group imparts strong fluorescence to the thiourea scaffold, making DET a valuable tool for sensitive detection methods.[2] The dansyl moiety is a well-established fluorescent probe that reacts with primary and secondary amines to produce stable, highly fluorescent sulfonamide adducts.[3][4] The unique combination of the thiourea unit, known for its metal-chelating properties, and the dansyl fluorophore makes this compound a particularly effective chemosensor for the detection of heavy metal ions.[5]

Mechanistic Insights: The Chemistry of Dansylation and Thiourea Formation

The synthesis of this compound is predicated on a fundamental nucleophilic substitution reaction. The core of this transformation involves the reaction of dansyl chloride with an amino group.

The Dansylation Reaction

Dansyl chloride is a sulfonyl chloride that is highly reactive towards nucleophiles. The primary amino group of a substrate acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction proceeds optimally under slightly alkaline conditions, which serve to deprotonate the amino group, thereby enhancing its nucleophilicity. The reaction results in the formation of a stable sulfonamide bond and the liberation of hydrochloric acid (HCl).

Formation of the this compound Linkage

The synthesis of the target compound involves the reaction between dansyl chloride and ethylthiourea. In this reaction, the terminal amino group of ethylthiourea acts as the nucleophile, attacking the sulfonyl chloride of the dansyl group. A base is typically added to the reaction mixture to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Experimental Protocol: A Step-by-Step Synthesis of this compound

This protocol is designed to be a self-validating system, with clear steps and explanations for each experimental choice.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Dansyl Chloride | C₁₂H₁₂ClNO₂S | 269.75 | ≥99% | Sigma-Aldrich |

| Ethylthiourea | C₃H₈N₂S | 104.18 | ≥98% | Alfa Aesar |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ≥99% | Fisher Scientific |

| Acetonitrile (ACN) | CH₃CN | 41.05 | Anhydrous, ≥99.8% | VWR |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | EMD Millipore |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Baker |

| Hexane | C₆H₁₄ | 86.18 | ACS Grade | Macron |

Reaction Scheme

Figure 1: Reaction scheme for the synthesis of this compound.

Step-by-Step Procedure

-

Preparation of the Reaction Mixture: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethylthiourea (1.04 g, 10 mmol) in 40 mL of anhydrous acetonitrile. Stir the solution at room temperature until the ethylthiourea is completely dissolved.

-

Expert Insight: Anhydrous solvent is crucial to prevent the hydrolysis of dansyl chloride, which would lead to the formation of dansyl sulfonic acid and reduce the yield of the desired product.

-

-

Addition of Base: To the stirred solution, add triethylamine (1.4 mL, 10 mmol) dropwise using a syringe.

-

Causality: Triethylamine acts as a non-nucleophilic base to scavenge the hydrochloric acid produced during the reaction. This prevents the protonation of the ethylthiourea's amino group, maintaining its nucleophilicity, and drives the reaction to completion.

-

-

Addition of Dansyl Chloride: In a separate container, dissolve dansyl chloride (2.70 g, 10 mmol) in 20 mL of anhydrous acetonitrile. Add this solution dropwise to the ethylthiourea solution over a period of 15-20 minutes at room temperature.

-

Trustworthiness: The slow, dropwise addition of dansyl chloride helps to control the reaction rate and minimize the formation of potential side products.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The product, being fluorescent, can be visualized under a UV lamp.

-

Work-up and Isolation: a. Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator. b. Redissolve the resulting residue in 50 mL of dichloromethane. c. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

- Self-Validation: The acid wash removes any unreacted triethylamine, while the bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove any residual water from the organic layer. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Authoritative Grounding: The specific elution conditions may need to be optimized based on TLC analysis. The fluorescent nature of the product facilitates its identification during the chromatography process.

-

-

Characterization: The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Yield and Properties

-

Appearance: Yellow to orange solid.

-

Expected Yield: 70-85%.

-

Fluorescence: Exhibits strong blue-green fluorescence under UV light.

Experimental Workflow Visualization

Figure 2: Experimental workflow for the synthesis of this compound.

Applications and Future Perspectives

This compound has demonstrated significant potential as a fluorescent chemosensor for the detection of heavy metal ions.[5] The thiourea moiety provides a soft Lewis basic site that can coordinate with soft Lewis acidic metal ions, leading to changes in the fluorescence properties of the dansyl group. This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective quantification of target analytes.

Future research may focus on the development of novel sensors based on the this compound scaffold for the detection of other environmentally and biologically important species. Furthermore, the exploration of its potential applications in bioimaging and as a fluorescent tag in biological systems warrants further investigation.

References

-

Kent Academic Repository. Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. [Link]

- Schuster, M., & Šandor, M. (1996). This compound for the fluorometric detection of heavy metal ions. Fresenius' Journal of Analytical Chemistry, 356(5), 326–330.

-

PMC. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. [Link]

-

ResearchGate. Fluorescein-Based Thiourea Derivatives as Fluorogenic Sensors for Mono and Dicarboxylates. [Link]

-

RSC Publishing. Thiourea-based molecular clips for fluorescent discrimination of isomeric dicarboxylates. [Link]

-

Wikipedia. Dansyl chloride. [Link]

-

PubMed. The dansyl method for identifying N-terminal amino acids. [Link]

-

Springer Nature Experiments. The Dansyl Method for Identifying N-Terminal Amino Acids. [Link]

-

PMC. Synthesis of a Novel Fluorescent Sensor Bearing Dansyl Fluorophores for the Highly Selective Detection of Mercury (II) Ions. [Link]

-

ACS Publications. Thiourea-Based Fluorescent Chemosensors for Aqueous Metal Ion Detection and Cellular Imaging. [Link]

-

MDPI. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. [Link]

-

PubMed. This compound for the fluorometric detection of heavy metal ions. [Link]

-

MDPI. Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. [Link]

-

MDPI. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. [Link]

-

PMC. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. [Link]

-

PubMed. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. [Link]

Sources

- 1. This compound for the fluorometric detection of heavy metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis - Google Patents [patents.google.com]

N-Dansyl-N'-ethylthiourea mechanism of fluorescence

An In-Depth Technical Guide on the Core Fluorescence Mechanism of N-Dansyl-N'-ethylthiourea

Introduction

This compound (DET) is a versatile fluorogenic compound that has garnered significant attention within the scientific community. Its utility spans a range of applications, most notably as a highly sensitive probe for detecting fluctuations in pH and the presence of heavy metal ions.[1][2][3] The power of DET lies in its exquisitely sensitive fluorescence emission, which can be modulated by subtle changes in its chemical environment. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core photophysical mechanisms that govern the fluorescence of this compound. We will deconstruct the roles of its constituent moieties, explain the interplay of competing electronic processes, and provide field-proven protocols for its synthesis and characterization.

Part 1: The Fluorophore Core - The Dansyl Group and Intramolecular Charge Transfer (ICT)

The fluorescence of DET originates from its dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group. This moiety is a classic example of a fluorophore operating via an Intramolecular Charge Transfer (ICT) mechanism. Upon photoexcitation, an electron is transferred from the electron-donating dimethylamino group to the electron-accepting sulfonyl group, both of which are attached to the naphthalene aromatic system.[4][5][6]

This excited state, denoted as the ICT state, is highly polar and its energy level is profoundly influenced by the polarity of the surrounding solvent—a phenomenon known as solvatochromism.[5][7][8] In more polar solvents, the ICT state is stabilized, leading to a lower energy gap for fluorescence emission and a corresponding red-shift (a shift to longer wavelengths) in the emission spectrum.[7][8] The fluorescence of the dansyl group is characterized by a broad, structureless emission band with a large Stokes shift, which is typical for ICT-based fluorophores.[9]

Caption: Intramolecular Charge Transfer (ICT) in the dansyl fluorophore.

Part 2: The Modulator - The N'-ethylthiourea Group and Photoinduced Electron Transfer (PET)

While the dansyl group is the source of light, the N'-ethylthiourea moiety acts as a crucial modulator of the fluorescence output. The thiourea group is an effective electron donor and can quench the fluorescence of an adjacent fluorophore through a process called Photoinduced Electron Transfer (PET).[10]

Upon excitation of the dansyl group, the thiourea moiety can donate an electron to the now electron-deficient fluorophore, providing a non-radiative pathway for the excited state to return to the ground state. This PET process effectively "short-circuits" the fluorescence emission, resulting in a quenched or "OFF" state.[10] The efficiency of PET quenching is dependent on the electron-donating ability of the thiourea group and its spatial proximity to the excited dansyl core.

Caption: Photoinduced Electron Transfer (PET) quenching by the thiourea moiety.

Part 3: The Integrated Mechanism in Action

The fluorescence of this compound is determined by the dynamic competition between the ICT fluorescence emission and PET-induced quenching. This delicate balance makes the molecule an excellent sensor, as external stimuli can tip the scale in favor of one pathway over the other.

Mechanism of pH Sensing

DET exhibits a dramatic response to changes in pH, particularly in acidic conditions.[3][11] The underlying mechanism involves the protonation of the dimethylamino group on the dansyl ring.

-

At Neutral/Alkaline pH (> 6): The dimethylamino group is deprotonated. Upon excitation, the ICT process proceeds efficiently, resulting in strong fluorescence emission.

-

At Acidic pH (< 5): The lone pair of electrons on the nitrogen of the dimethylamino group accepts a proton (H⁺). This protonation prevents the nitrogen from acting as an electron donor, thereby inhibiting the formation of the ICT state.[12][13]

-

Fluorescence Quenching: Without the initial charge transfer, the primary pathway for fluorescence is shut down, leading to significant quenching of the emission intensity.[3][12] The pKa value for this transition is approximately 4.98.[3]

| pH | Dimethylamino State | ICT Process | Relative Fluorescence |

| > 7.0 | Deprotonated (-NMe₂) | Active | High |

| 4.0-6.0 | Transitioning | Partially Inhibited | Decreasing |

| < 4.0 | Protonated (-N⁺HMe₂) | Inhibited | Very Low / Quenched |

Mechanism of Metal Ion Sensing

The thiourea moiety, with its soft sulfur and nitrogen atoms, serves as an effective chelation site for heavy metal ions such as Cu(II) and Hg(II).[1][14][15] This interaction forms the basis of DET's function as a metal ion sensor through a mechanism known as Chelation-Enhanced Fluorescence (CHEF).

-

In the Absence of Metal Ions: The thiourea group actively quenches the dansyl fluorescence via the PET mechanism described earlier. The probe is in a fluorescence "OFF" state.

-

In the Presence of Metal Ions: When a metal ion binds to the thiourea group, it withdraws electron density from the sulfur and nitrogen atoms. This coordination lowers the energy of the highest occupied molecular orbital (HOMO) of the thiourea moiety, making it a less effective electron donor.

-

PET Inhibition and Fluorescence "Turn-On": The binding event inhibits the PET process. With the non-radiative quenching pathway blocked, the excited dansyl fluorophore returns to the ground state primarily through radiative decay, resulting in a significant enhancement of fluorescence intensity or a "turn-on" response.[1][2] In some cases, chelation can also cause a bathochromic (red) shift in the emission maximum.[1][2]

Caption: Competing pathways governing the fluorescence of this compound.

Part 4: Experimental Protocols

As a self-validating system, the following protocols provide a robust framework for synthesizing and evaluating the performance of this compound.

Protocol 1: Synthesis of this compound

This protocol describes a common method for synthesizing DET.[3][16]

-

Reagents & Materials:

-

Dansyl chloride (1.0 eq)

-

N-ethylthiourea (1.1 eq)

-

Triethylamine (TEA) or Sodium Bicarbonate (2.0 eq) as a base

-

Acetonitrile or Acetone (anhydrous) as solvent

-

Round bottom flask, magnetic stirrer, TLC plates, column chromatography setup (silica gel)

-

-

Procedure:

-

Dissolve N-ethylthiourea and the base in anhydrous acetonitrile in a round bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate container, dissolve dansyl chloride in a minimal amount of anhydrous acetonitrile.

-

Add the dansyl chloride solution dropwise to the stirred N-ethylthiourea solution over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated salts.

-

Remove the solvent under reduced pressure (rotary evaporation).

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield the pure this compound as a solid.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Protocol 2: Characterization of pH-Dependent Fluorescence

This protocol outlines the steps to determine the pKa of the probe.[3][12]

-

Reagents & Materials:

-

Stock solution of DET in DMSO or ethanol (e.g., 1 mM).

-

Britton-Robinson buffer solutions or a series of phosphate/citrate buffers prepared at various pH values from 2.0 to 11.0.

-

Spectrofluorometer, pH meter, quartz cuvettes.

-

-

Procedure:

-

Prepare a series of buffered aqueous solutions with a final probe concentration in the low micromolar range (e.g., 5-10 µM). Ensure the percentage of organic solvent from the stock solution is constant and minimal (e.g., <1%) across all samples.

-

Calibrate the pH meter and measure the final pH of each solution.

-

For each sample, record the fluorescence emission spectrum. Use an excitation wavelength (λ_ex) near the absorbance maximum of the dansyl group, typically around 340-350 nm.[6]

-

Record the peak fluorescence intensity (I) at the emission maximum (λ_em), which is often around 510-520 nm.[3][4]

-

Plot the fluorescence intensity (I) as a function of pH.

-

Fit the data to the Henderson-Hasselbalch equation or a sigmoidal dose-response curve to determine the pKa, which is the pH at the inflection point of the curve.

-

Conclusion

The fluorescence of this compound is governed by a sophisticated interplay between Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET). The dansyl group provides the ICT-based fluorescence, which is highly sensitive to environmental polarity. The N'-ethylthiourea moiety acts as a PET-based modulator, capable of quenching the fluorescence. This delicate balance can be controllably disrupted by external factors, making DET a powerful "turn-off" sensor for pH through protonation of the ICT donor group and a "turn-on" sensor for heavy metals via chelation-induced inhibition of the PET quencher. Understanding these core mechanisms is paramount for leveraging this versatile probe in advanced chemical and biological research.

References

-

König, B., & Schramm, F. (1996). This compound for the fluorometric detection of heavy metal ions. Analytical and Bioanalytical Chemistry, 356(5), 326–330. [Link][1][2]

-

Wanichacheva, N., Watpathomsub, S., Lee, V. S., & Grudpan, K. (2010). Synthesis of a Novel Fluorescent Sensor Bearing Dansyl Fluorophores for the Highly Selective Detection of Mercury (II) Ions. Molecules, 15(3), 1798–1810. [Link][15][17]

-

Di Paolo, T., et al. (2019). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Molecules, 24(23), 4295. [Link][4]

-

Holmes-Farley, S. R., & Whitesides, G. M. (1986). Fluorescence properties of dansyl groups covalently bonded to the surface of oxidatively functionalized low-density polyethylene film. Langmuir, 2(3), 266-281. [Link]

-

Harvey, B. G., et al. (2024). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences, 26(1), 456. [Link][18][19]

-

Srivastava, P., Shahid, M., & Misra, A. (2011). Protein assisted fluorescence enhancement of a dansyl containing fluorescent reagent: detection of Hg+ ion in aqueous medium. Organic & Biomolecular Chemistry, 9(14), 5051–5055. [Link][20]

-

Jena, S., et al. (2023). Critical assessment of selenourea as an efficient small molecule fluorescence quenching probe to monitor protein dynamics. Chemical Science, 14(40), 11181-11190. [Link][10]

-

Florescu, M., et al. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. Molecules, 25(10), 2378. [Link][6]

-

Wang, Y., et al. (2020). Determination of thiourea based on the reversion of fluorescence quenching of nitrogen doped carbon dots by Hg2+. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 227, 117666. [Link][14][21]

-

Zhang, Y., et al. (2016). An easily Prepared Fluorescent pH Probe Based on Dansyl. Journal of Fluorescence, 26(5), 1709–1714. [Link][3][11]

-

Jiang, Y.-B., et al. (2004). A Novel Thiourea-Based Dual Fluorescent Anion Receptor with a Rigid Hydrazine Spacer. Organic Letters, 6(15), 2575–2578. [Link][22]

-

Wang, F., et al. (2022). Development of a Simple Dansyl-Based PH Fluorescent Probe in Acidic Medium and Its Application in Cell Imaging. Journal of Fluorescence, 32(1), 227–233. [Link][12][13]

-

Galiano, V., et al. (2025). A new macrocyclic dansyl-cyclen fluorescent probe for the identification of mildly acidic intracellular compartments. Dyes and Pigments, 239, 112042. [Link][23]

-

Hamdoush, M., et al. (2015). Intramolecular Charge Transfer and Locally Excited State Observation in Push–Pull 1,n‑Bis(4-formylphenoxy)alkanes. ACS Omega, 5(29), 18188-18196. [Link][24]

-

Chiriac, A. P., et al. (2017). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 22(1), 139. [Link][16]

-

Arslan, N. B., & Aydin, F. (2024). Synthesis, spectroscopic characterization, crystal structure and computational studies of two new N-aroyl-N′-(2,4,6-tribromophenyl)thioureas. European Journal of Chemistry, 15(2), 178-189. [Link][25]

-

Raza, M. A., et al. (2021). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. Bulletin of the Chemical Society of Ethiopia, 35(3), 587-601. [Link][26]

-

Baruah, M., et al. (2006). Solvent and pH Dependent Fluorescent Properties of a Dimethylaminostyryl Borondipyrromethene Dye in Solution. The Journal of Physical Chemistry A, 110(14), 4819-4828. [Link][7]

-

Saeed, S., et al. (2013). Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea derivatives. Journal of the Serbian Chemical Society, 78(8), 1135-1148. [Link][27]

-

Kim, H.-J., et al. (2007). Solvent and pH Effects on the Fluorescence of 7-(dimethylamino)-2-fluorenesulfonate. Bulletin of the Korean Chemical Society, 28(5), 781-786. [Link][9]

-

Myśliwa-Kurdziel, B., & Strzałka, K. (2007). Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains. Journal of Photochemistry and Photobiology B: Biology, 88(2-3), 89-96. [Link][8]

Sources

- 1. This compound for the fluorometric detection of heavy metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Dansyl-N′-ethylthiourea for the fluorometric detection of heavy metal ions | Semantic Scholar [semanticscholar.org]

- 3. An easily Prepared Fluorescent pH Probe Based on Dansyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lirias.kuleuven.be [lirias.kuleuven.be]

- 8. Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solvent and pH effects on the fluorescence of 7-(dimethylamino)-2-fluorenesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Critical assessment of selenourea as an efficient small molecule fluorescence quenching probe to monitor protein dynamics - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04287A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Development of a Simple Dansyl-Based PH Fluorescent Probe in Acidic Medium and Its Application in Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Determination of thiourea based on the reversion of fluorescence quenching of nitrogen doped carbon dots by Hg2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of a Novel Fluorescent Sensor Bearing Dansyl Fluorophores for the Highly Selective Detection of Mercury (II) Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Protein assisted fluorescence enhancement of a dansyl containing fluorescent reagent: detection of Hg+ ion in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. boa.unimib.it [boa.unimib.it]

- 24. Intramolecular Charge Transfer and Locally Excited State Observation in Push–Pull 1,n‑Bis(4-formylphenoxy)alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis, spectroscopic characterization, crystal structure and computational studies of two new N-aroyl-N′-(2,4,6-tribromophenyl)thioureas | European Journal of Chemistry [eurjchem.com]

- 26. ajol.info [ajol.info]

- 27. scispace.com [scispace.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of N-Dansyl-N'-ethylthiourea in Organic Solvents

For Immediate Release

Garching, Germany – January 13, 2026 – In the intricate world of drug discovery and chemical biology, understanding the solubility of a compound is a cornerstone of successful experimental design and formulation. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the solubility of N-Dansyl-N'-ethylthiourea (DET) in organic solvents. By synthesizing data from analogous compounds and outlining robust experimental protocols, this document serves as a vital resource for harnessing the full potential of this fluorescent probe.

Executive Summary

This compound is a fluorescent compound of significant interest due to its utility in detecting heavy metal ions.[1][2] Its application in various assays and screening platforms is critically dependent on its solubility in a range of organic solvents. This guide elucidates the physicochemical properties of DET, predicts its solubility based on the principle of "like dissolves like," provides detailed methodologies for empirical solubility determination, and offers insights into the underlying solute-solvent interactions.

Understanding the Molecule: Physicochemical Properties of this compound

To predict the solubility of this compound, it is essential to first dissect its molecular structure and the properties imparted by its constituent functional groups: the dansyl group and the ethylthiourea moiety.

Molecular Formula: C15H19N3O2S2[3][4]

Structure:

Caption: Molecular structure of this compound.

-

The Dansyl Group (5-(Dimethylamino)naphthalene-1-sulfonyl): This is a relatively large, nonpolar, and aromatic moiety. The naphthalene core is hydrophobic, which suggests good solubility in nonpolar and aromatic solvents like benzene and toluene.[5][6] The dimethylamino group provides a slight degree of polarity. Dansyl chloride, the precursor to this group, is soluble in solvents like acetone, chloroform, and dimethylformamide (DMF).[5][6][7]

-

The Ethylthiourea Group: This part of the molecule is more polar. The thiourea component possesses both hydrogen bond donor (N-H) and acceptor (C=S) sites, allowing for interactions with protic and polar aprotic solvents.[8] Thiourea itself exhibits good solubility in polar solvents like alcohols.[9][10] The ethyl group is a small, nonpolar alkyl chain that slightly increases the lipophilicity compared to unsubstituted thiourea.

The overall character of this compound is that of a moderately polar molecule with significant nonpolar features. This duality is key to understanding its solubility profile.

Predicted Solubility Profile

Based on the "like dissolves like" principle, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made.[11]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane | Low | The polar ethylthiourea and sulfonyl groups will have unfavorable interactions with nonpolar solvents. |

| Aromatic | Benzene, Toluene | Moderate to High | The large, nonpolar dansyl group will interact favorably with the aromatic solvent rings. |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | These solvents have a good balance of polarity to interact with the entire molecule. Chloroform can act as a hydrogen bond donor. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Diethyl ether is largely nonpolar. THF, being more polar, is expected to be a better solvent. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | These are polar aprotic solvents that can accept hydrogen bonds from the N-H groups and solvate the polar parts of the molecule. The alkyl portions are compatible with the dansyl group. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | These protic solvents can engage in hydrogen bonding with the thiourea moiety. However, the large nonpolar dansyl group may limit solubility compared to smaller, more polar solutes. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High | These solvents are highly polar and can effectively solvate the polar functional groups. Their organic character also accommodates the nonpolar dansyl group. |

Experimental Determination of Solubility

While predictions are useful, empirical determination is essential for quantitative understanding. The following are standard methodologies for assessing the solubility of a compound like this compound.

Shake-Flask Method (Equilibrium Solubility)

This is a traditional and reliable method for determining equilibrium solubility.[12]

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand, or centrifuge, to separate the undissolved solid from the saturated solution.

-

Sampling: Carefully withdraw a known volume of the supernatant.

-

Quantification: Determine the concentration of the dissolved solid in the supernatant. This can be achieved through various analytical techniques:

-

Gravimetric Analysis: Evaporate the solvent from the sampled supernatant and weigh the remaining solid residue.[13]

-

Spectrophotometry: If the compound has a distinct chromophore (the dansyl group does), create a calibration curve of absorbance versus concentration and measure the absorbance of the diluted supernatant.

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate method. Create a calibration curve of peak area versus concentration and analyze the diluted supernatant.[8]

-

Caption: Workflow for the Shake-Flask Solubility Determination Method.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, automated HTS methods are employed. These often rely on kinetic solubility measurements.

Protocol (General):

-

Stock Solution: Prepare a concentrated stock solution of this compound in a highly soluble solvent (e.g., DMSO).

-

Dispensing: Dispense small, precise volumes of the stock solution into microplate wells.

-

Solvent Addition: Add the various test solvents to the wells.

-

Precipitation Detection: Monitor the wells for the formation of a precipitate. This can be done visually or, more commonly, using automated nephelometry (light scattering) or UV/Vis spectroscopy to detect a drop in transmittance.

-

Data Analysis: The concentration at which precipitation occurs is determined as the kinetic solubility.

Caption: General workflow for High-Throughput Solubility Screening.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound.

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[8] This relationship should be determined empirically for critical applications.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent that can effectively interact with both the polar and nonpolar regions of the DET molecule will be most effective.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor will influence its interaction with the thiourea moiety.[8]

-

Presence of Impurities: Impurities in either the solute or the solvent can alter the measured solubility.

Conclusion

This compound is a molecule with a dual nature, possessing both significant nonpolar and polar characteristics. This structure dictates its solubility profile, suggesting high solubility in polar aprotic solvents like DMF and acetone, and moderate solubility in alcohols and some halogenated solvents. For precise quantitative data, the shake-flask method is recommended, while HTS methods can provide rapid, albeit kinetic, solubility assessments. A thorough understanding of the principles and experimental protocols outlined in this guide will enable researchers to effectively utilize this compound in their research and development endeavors.

References

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Weidgans, B., & Bachmann, K. (1996). This compound for the fluorometric detection of heavy metal ions. Analytical and Bioanalytical Chemistry, 356(5), 326-330. [Link]

-

Sciencemadness Wiki. (2022, September 15). Thiourea. Retrieved from [Link]

-

INIS-IAEA. (n.d.). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. Retrieved from [Link]

-

Semantic Scholar. (n.d.). N-Dansyl-N′-ethylthiourea for the fluorometric detection of heavy metal ions. Retrieved from [Link]

-

Amazon S3. (2025, November 18). Supporting Information Determination of thiourea solubility in twelve different mono- solvents and its comparison with structura. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C15H19N3O2S2). Retrieved from [Link]

-

CHEMICAL POINT. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound for the fluorometric detection of heavy metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Dansyl-N′-ethylthiourea for the fluorometric detection of heavy metal ions | Semantic Scholar [semanticscholar.org]

- 3. PubChemLite - this compound (C15H19N3O2S2) [pubchemlite.lcsb.uni.lu]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. 605-65-2 CAS MSDS (Dansyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. adipogen.com [adipogen.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Thiourea - Sciencemadness Wiki [sciencemadness.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.ws [chem.ws]

- 12. youtube.com [youtube.com]

- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

excitation and emission spectra of N-Dansyl-N'-ethylthiourea

An In-depth Technical Guide to the Excitation and Emission Spectra of N-Dansyl-N'-ethylthiourea

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the photophysical properties of this compound (DET), a fluorescent probe of significant interest in chemical sensing and drug development. We will delve into the core principles governing its fluorescence, the environmental factors that modulate its spectral characteristics, and standardized protocols for its empirical characterization.

Introduction: The Molecular Architecture and Significance of DET

This compound (DET) is a bifunctional molecule that combines the highly environment-sensitive fluorophore, 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl), with a versatile metal-chelating moiety, ethylthiourea. The utility of DET arises from this unique combination. The dansyl group serves as a reporter, whose fluorescence properties are intrinsically linked to its local microenvironment. The thiourea group acts as a recognition element, capable of binding with a variety of analytes, particularly heavy metal ions[1][2]. This interaction transduces a binding event into a measurable optical signal—typically a change in fluorescence intensity or a shift in wavelength—making DET a powerful tool for fluorometric detection[1].

The core of DET's fluorescence emanates from the dansyl chromophore. This group is renowned for its characteristic intramolecular charge-transfer (ICT) band between the electron-donating dimethylamino group and the electron-accepting sulfonyl unit[3][4]. This ICT nature is the primary reason for its pronounced sensitivity to solvent polarity and local electric fields.

Core Photophysical Properties of this compound

The fluorescence of DET is characterized by broad absorption and emission bands, a significant Stokes shift, and high sensitivity to its surroundings.

Excitation and Emission Spectra

The electronic transitions of the dansyl chromophore give rise to distinct spectral profiles.

-

Excitation: The excitation spectrum of dansyl derivatives typically shows a maximum in the UV-A region, generally around 335-340 nm [3][5]. This corresponds to the absorption of a photon to promote the molecule from its ground state (S₀) to an excited singlet state (S₁).

-

Emission: Following excitation and rapid vibrational relaxation, the molecule returns to the ground state by emitting a photon. For dansyl derivatives, this fluorescence occurs in the green-to-yellow region of the visible spectrum, with an emission maximum often observed between 515 nm and 540 nm [3][6].

-

Stokes Shift: The large energy difference between the excitation and emission maxima, known as the Stokes shift, is a hallmark of dansyl-based fluorophores. For similar compounds, this can be in the range of 180-195 nm[3]. This large separation is advantageous as it minimizes self-absorption and simplifies the optical detection setup by allowing for effective filtering of scattered excitation light.

Influence of the Molecular Environment

The true power of DET as a probe lies in the modulation of its fluorescence by external factors. The causality behind these changes is rooted in the stabilization or destabilization of the molecule's excited state.

The excited state of the dansyl moiety has a significantly larger dipole moment than its ground state due to the ICT character. In polar solvents, the solvent dipoles can reorient around the excited-state fluorophore, lowering its energy. This stabilization leads to a lower energy (longer wavelength) emission.

-

Mechanism: An increase in solvent polarity results in a bathochromic (red) shift of the emission maximum. For instance, the emission of a related dansyl derivative, dansyl-DHPE, shifts from ~484 nm in a nonpolar environment like benzene to ~518 nm in a more polar solvent like methanol[7]. This solvatochromic effect is a key diagnostic tool for probing the polarity of the fluorophore's immediate vicinity, such as within a protein's binding pocket or a lipid membrane.

The fluorescence of DET is highly dependent on the pH of the medium.

-

Low pH: At acidic pH values (e.g., below 6), the dimethylamino group of the dansyl moiety can become protonated[4]. This protonation eliminates its electron-donating ability, disrupting the ICT process and leading to a significant quenching (decrease) of fluorescence.

-

High pH: At alkaline pH values, other functional groups, such as the sulfonamide, can be deprotonated. This can alter the electronic distribution and often leads to more emissive anionic forms of the molecule[4].

The ethylthiourea group provides a specific binding site for metal ions. This interaction is the basis for DET's application as a chemosensor.

-

Mechanism: Upon binding a metal ion, the electronic properties of the thiourea group are altered. This change can influence the dansyl fluorophore through several mechanisms, including Photoinduced Electron Transfer (PET) or further enhancement of ICT.

-

Observed Effects: The addition of certain heavy metal ions, such as Cu(II), to DET has been shown to cause a bathochromic shift in the emission maximum that is dependent on the ion concentration[1][2]. Other ions may cause significant fluorescence quenching ("turn-off" sensing)[6]. This selectivity makes DET a valuable tool for detecting specific metal ions in complex samples. For example, a similar sensor with two dansyl moieties and a thiourea-containing linker exhibited pronounced Hg²⁺-selective "ON-OFF" type fluorescence switching[6][8].

Quantitative Spectral Data Summary

The following table summarizes the typical spectral properties of dansyl-containing probes, which are representative of this compound. Exact values for DET should be determined empirically following the protocols outlined below.

| Parameter | Typical Value | Influencing Factors | Reference |

| Excitation Maximum (λex) | ~335 - 340 nm | Generally stable across solvents | [3][5][8] |

| Emission Maximum (λem) | ~515 - 540 nm | Red-shifts with increasing solvent polarity | [3][6][7] |

| Stokes Shift | >180 nm | Increases in polar solvents | [3] |

| Response to Metal Ions | Quenching or Wavelength Shift | Dependent on the specific metal ion | [1][6] |

| Response to Low pH | Fluorescence Quenching | Protonation of the dimethylamino group | [4] |

Experimental Protocols & Methodologies

To ensure trustworthy and reproducible data, the following step-by-step protocols should be employed. These methods are designed as self-validating systems, where control experiments are integral to interpreting the results.

Standard Measurement of Excitation and Emission Spectra

This protocol details the fundamental procedure for acquiring the core spectral data for DET.

Workflow for Acquiring Fluorescence Spectra

Caption: Workflow for determining the excitation and emission spectra of DET.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) of this compound in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. Store this solution protected from light.

-

Working Solution Preparation: Dilute the stock solution into the desired experimental solvent (e.g., ethanol, phosphate buffer) to a final concentration typically in the low micromolar range (1-10 µM). The absorbance at the excitation maximum should ideally be below 0.1 to avoid inner filter effects.

-

Blank Preparation: Prepare a cuvette containing only the experimental solvent to be used as a blank for background subtraction.

-

Instrument Configuration: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation and emission slit widths (e.g., 5 nm) to balance signal intensity with spectral resolution[3].

-

Emission Spectrum Acquisition:

-

Place the blank cuvette in the sample holder and record a blank scan.

-

Replace with the sample cuvette.

-

Set the excitation monochromator to the expected excitation maximum (~340 nm).

-

Scan the emission monochromator across a range that encompasses the expected emission (e.g., 400 nm to 700 nm).

-

-

Excitation Spectrum Acquisition:

-

From the emission spectrum, determine the wavelength of maximum fluorescence intensity (λem max).

-

Set the emission monochromator to this fixed wavelength.

-

Scan the excitation monochromator over a range that includes the expected absorption (e.g., 250 nm to 450 nm).

-

-

Data Correction: Subtract the blank spectrum from the corresponding sample spectrum to remove solvent Raman scattering and other background signals. The corrected spectra yield the true fluorescence profile of DET.

Protocol for Metal Ion Titration

This experiment quantifies the change in DET fluorescence upon binding to a metal ion.

Conceptual Workflow of a "Turn-Off" Chemosensor

Caption: Metal ion binding by DET leads to the formation of a complex and a change in fluorescence output.

Methodology:

-

Prepare Solutions: Create a working solution of DET (e.g., 1 µM) in a suitable buffer (e.g., HEPES or TRIS at a controlled pH). Prepare a concentrated stock solution of the metal salt (e.g., 1 mM CuSO₄) in the same buffer.

-

Initial Measurement: Record the fluorescence emission spectrum of the DET solution alone.

-

Titration: Add small, precise aliquots of the metal ion stock solution to the DET solution. After each addition, mix thoroughly and allow the system to equilibrate (e.g., 1-2 minutes).

-

Spectral Acquisition: Record the full emission spectrum after each addition.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. This allows for the determination of the binding stoichiometry and affinity (e.g., by fitting to a binding isotherm). A control titration into buffer alone should be performed to ensure the metal ion itself is not fluorescent.

Conclusion

This compound is a sophisticated fluorescent probe whose utility is derived from the well-understood photophysics of its dansyl reporter and the chemical reactivity of its thiourea chelator. Its sensitivity to solvent polarity, pH, and the presence of metal ions makes it an adaptable tool for a wide range of applications in chemical biology and materials science. By employing the rigorous experimental protocols detailed in this guide, researchers can reliably characterize its spectral properties and leverage its unique sensing capabilities to gain deeper insights into complex chemical and biological systems.

References

-

Dragutan, I., et al. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. International Journal of Molecular Sciences. [Link]

-

DeSantis, J., et al. (2022). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI. [Link]

-

ResearchGate. (n.d.). Absorption and fluorescence emission spectra for dansyl dye 1 in ethanol. ResearchGate. [Link]

-

Schmid, B., et al. (1996). This compound for the fluorometric detection of heavy metal ions. Analytical and Bioanalytical Chemistry. [Link]

-

Wanichacheva, N., et al. (2010). Synthesis of a Novel Fluorescent Sensor Bearing Dansyl Fluorophores for the Highly Selective Detection of Mercury (II) Ions. Molecules. [Link]

-

Murray, D. (n.d.). A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer. Biophysical Society. [Link]

-

Wanichacheva, N., et al. (2010). Synthesis of a Novel Fluorescent Sensor Bearing Dansyl Fluorophores for the Highly Selective Detection of Mercury (II) Ions. PMC - NIH. [Link]

-

Semantic Scholar. (1996). N-Dansyl-N′-ethylthiourea for the fluorometric detection of heavy metal ions. Semantic Scholar. [Link]

-

González-Barreira, C., et al. (2021). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. MDPI. [Link]

Sources

- 1. This compound for the fluorometric detection of heavy metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Dansyl-N′-ethylthiourea for the fluorometric detection of heavy metal ions | Semantic Scholar [semanticscholar.org]

- 3. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

- 6. researchgate.net [researchgate.net]

- 7. A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of a Novel Fluorescent Sensor Bearing Dansyl Fluorophores for the Highly Selective Detection of Mercury (II) Ions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of N-Dansyl-N'-ethylthiourea (DET)

Abstract

This technical guide provides a comprehensive overview of N-Dansyl-N'-ethylthiourea (DET), a fluorescent chemosensor with significant applications in the detection of heavy metal ions. This document delves into the molecular structure, spectroscopic properties, and a detailed, field-proven synthesis protocol for DET. Furthermore, it explores the mechanistic basis of its function as a fluorescent probe, particularly for mercury (II) and copper (II) ions, offering valuable insights for researchers, scientists, and professionals in drug development and environmental monitoring. The guide is structured to provide not only technical data but also the scientific rationale behind the experimental methodologies, ensuring a thorough understanding of the compound's characteristics and applications.

Introduction: The Significance of Dansyl-Thiourea Conjugates in Sensing Applications

The convergence of fluorescent signaling units with specific recognition moieties has paved the way for the development of highly sensitive and selective chemosensors. This compound (DET) emerges from this paradigm, integrating the environmentally sensitive fluorophore, 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl), with a thiourea linker that provides a selective binding site for heavy metal ions. The dansyl group is renowned for its strong fluorescence in the visible region and its emission properties are highly dependent on the polarity of its local environment. The thiourea moiety, with its sulfur and nitrogen donor atoms, exhibits a strong affinity for soft metal ions like mercury (Hg²⁺) and copper (Cu²⁺). This combination makes DET a powerful tool for the fluorometric detection of these environmentally and biologically significant cations.[1] This guide will provide a deep dive into the core attributes of DET, from its fundamental molecular architecture to its practical application as a chemosensor.

Molecular Structure and Physicochemical Properties

This compound is an organic molecule with the chemical formula C₁₅H₁₉N₃O₂S₂. Its structure is characterized by a dansyl group connected to an ethylthiourea moiety via a sulfonamide linkage.

Molecular Structure:

Caption: Synthetic pathway for this compound.

Experimental Protocol:

3.1. Materials and Reagents:

-

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)

-

Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

-

Ethylamine (70% solution in water or as hydrochloride salt)

-

Triethylamine (if using ethylamine hydrochloride)

-

Dry Acetone

-

Deionized Water

-

Ethyl acetate (for recrystallization)

3.2. Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

3.3. Synthesis Procedure:

-

Preparation of Dansyl Isothiocyanate (in situ):

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add potassium thiocyanate (0.11 mol) to 50 mL of dry acetone.

-

Stir the suspension to ensure it is well-mixed.

-

From the dropping funnel, add a solution of dansyl chloride (0.1 mol) in 50 mL of dry acetone dropwise to the stirred suspension over 30 minutes.

-

After the addition is complete, gently reflux the reaction mixture for 1-2 hours. The formation of a white precipitate (KCl) will be observed.

-

-

Reaction with Ethylamine:

-

Cool the reaction mixture to room temperature.

-

Slowly add a solution of ethylamine (0.1 mol) in 25 mL of dry acetone to the reaction mixture. If using ethylamine hydrochloride, pre-mix it with an equimolar amount of triethylamine in acetone.

-

Stir the reaction mixture at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Isolation and Purification:

-

Once the reaction is complete, pour the reaction mixture into a beaker containing 200 mL of cold deionized water with stirring.

-

A yellow precipitate of this compound will form.

-

Collect the crude product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold deionized water.

-

Recrystallize the crude product from an appropriate solvent system, such as ethyl acetate/hexane, to obtain the purified product.

-

Dry the purified product under vacuum.

-

3.4. Self-Validating System:

The purity and identity of the synthesized this compound should be confirmed through a combination of analytical techniques, including melting point determination, ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The experimental data should be consistent with the expected structure.

Spectroscopic Characterization

While specific, published spectra for this compound are scarce, its characteristic spectroscopic features can be predicted based on the analysis of its constituent functional groups and data from analogous compounds.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H and ¹³C NMR spectra are essential for confirming the molecular structure. The expected chemical shifts are influenced by the electron-withdrawing sulfonyl group and the electron-donating dimethylamino group of the dansyl moiety, as well as the thiourea and ethyl groups.

Expected ¹H NMR (in CDCl₃, δ ppm):

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| N-CH₃ (dansyl) | ~2.9 | singlet |

| N-CH₂ (ethyl) | ~3.5 | quartet |

| CH₃ (ethyl) | ~1.2 | triplet |

| Aromatic (dansyl) | 7.0 - 8.5 | multiplet |

| NH (thiourea) | Broad signals, variable | singlet |

Expected ¹³C NMR (in CDCl₃, δ ppm):

| Carbon | Expected Chemical Shift (ppm) |

| C=S (thiourea) | ~180 |

| Aromatic (dansyl) | 115 - 152 |

| N-CH₃ (dansyl) | ~45 |

| N-CH₂ (ethyl) | ~42 |

| CH₃ (ethyl) | ~14 |

4.2. Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

Expected FTIR Peaks (cm⁻¹):

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretching (thiourea) | 3200 - 3400 |

| C-H stretching (aromatic) | 3000 - 3100 |

| C-H stretching (aliphatic) | 2850 - 2960 |

| C=S stretching (thiourea) | 1200 - 1300 |

| S=O stretching (sulfonyl) | 1320 - 1360 (asymmetric), 1150 - 1180 (symmetric) |

| C-N stretching | 1300 - 1400 |

Fluorescence Properties and Application as a Chemosensor

The core utility of this compound lies in its fluorescence properties and their modulation upon interaction with heavy metal ions.

5.1. Intrinsic Fluorescence:

In the absence of quenching species, DET exhibits the characteristic strong, green fluorescence of the dansyl fluorophore. The excitation and emission maxima are typically in the UV and visible regions, respectively.

Typical Fluorescence Data for Dansyl-based Sensors:

| Parameter | Typical Value |

| Excitation Maximum (λex) | ~340 nm |

| Emission Maximum (λem) | ~520 nm |

| Quantum Yield (ΦF) | Can be high (e.g., 0.55 for a similar dansyl-based sensor) [2] |

| Fluorescence Lifetime (τ) | Typically in the nanosecond range |

5.2. Mechanism of Heavy Metal Sensing:

The thiourea moiety of DET acts as a selective binding site for soft metal ions like Hg²⁺ and Cu²⁺. [1]Upon complexation, the fluorescence of the dansyl group is typically quenched. Several mechanisms can contribute to this quenching, including:

-

Photoinduced Electron Transfer (PET): In the free ligand, the lone pair of electrons on the nitrogen and sulfur atoms of the thiourea group can quench the excited state of the dansyl fluorophore through PET. Upon binding of a metal ion, these lone pairs are engaged in coordination, inhibiting the PET process and potentially leading to fluorescence enhancement ("turn-on" sensing). However, for heavy metal ions, other quenching mechanisms often dominate.

-

Heavy Atom Effect: The proximity of a heavy metal ion like mercury can enhance intersystem crossing from the singlet excited state to the triplet state, leading to a decrease in fluorescence intensity.

-

Energy Transfer: Energy transfer from the excited dansyl fluorophore to the metal-ligand complex can also result in fluorescence quenching.

Workflow for Heavy Metal Detection:

Sources

N-Dansyl-N'-ethylthiourea: An In-Depth Technical Guide to a Versatile Fluorescent Probe for Metal Ion Detection

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of analytical chemistry and biomedical research, the detection and quantification of metal ions remain a critical pursuit. These ions, while essential for numerous biological processes, can also be potent toxins and environmental pollutants. The development of sensitive and selective tools for their detection is therefore paramount. This guide provides a comprehensive technical overview of N-Dansyl-N'-ethylthiourea (DET), a fluorescent probe with significant potential for the detection of a range of heavy metal ions. Drawing upon established principles of coordination chemistry and fluorescence spectroscopy, this document serves as a detailed resource for researchers seeking to leverage this powerful analytical tool.

Introduction: The Imperative for Sensitive Metal Ion Detection

Metal ions are ubiquitous, playing multifaceted roles in biological systems as cofactors for enzymes, in signal transduction, and in maintaining structural integrity of proteins. However, dysregulation of metal ion homeostasis is implicated in a host of pathological conditions, including neurodegenerative diseases and cancer. Furthermore, the environmental contamination by heavy metals such as mercury, lead, and copper poses a significant threat to ecosystems and human health.

Fluorescent chemosensors have emerged as a powerful class of tools for metal ion detection due to their high sensitivity, selectivity, and the ability to provide real-time spatial and temporal information.[1][2] The underlying principle involves a specific interaction between the metal ion and a fluorophore-receptor molecule, leading to a measurable change in the fluorescence signal, such as quenching ("turn-off"), enhancement ("turn-on"), or a spectral shift.[3][4] The dansyl fluorophore, with its high fluorescence quantum yield and sensitivity to the local environment, is a popular building block for such probes.[5][6] This guide focuses on a specific dansyl-based probe, this compound, detailing its synthesis, mechanism of action, and practical application.

Synthesis and Characterization of this compound (DET)

The synthesis of this compound is a straightforward process rooted in the fundamental reactivity of sulfonyl chlorides and isothiocyanates. The causality behind the chosen synthetic route lies in the highly efficient and specific reaction between the primary amine of a dansyl-containing precursor and the electrophilic carbon of an isothiocyanate.

Proposed Synthetic Pathway

The synthesis of DET can be logically proposed as a two-step process, beginning with the formation of a dansyl hydrazine intermediate, followed by reaction with ethyl isothiocyanate. However, a more direct and common approach for creating N-sulfonylated thioureas involves the reaction of a sulfonyl chloride with a pre-formed thiourea or by reacting a sulfonamide with an isothiocyanate. Given that dansyl chloride readily reacts with primary amines to form stable sulfonamides, a plausible and efficient synthesis involves the reaction of dansyl chloride with ethylthiourea.[7][8]

Caption: Proposed synthetic scheme for this compound.

Detailed Experimental Protocol: Synthesis of DET

This protocol is a self-validating system, where successful synthesis is confirmed at each stage through purification and characterization.

Materials:

-

Dansyl chloride

-

N-Ethylthiourea

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous acetonitrile (or another suitable aprotic solvent)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-ethylthiourea (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous acetonitrile.

-

Addition of Dansyl Chloride: To the stirred solution, add a solution of dansyl chloride (1 equivalent) in anhydrous acetonitrile dropwise at 0 °C. The use of a dropping funnel allows for controlled addition, preventing side reactions.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the triethylamine hydrochloride salt and any other water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized DET should be rigorously confirmed using a suite of spectroscopic techniques.

| Technique | Expected Observations | Rationale |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons of the naphthalene ring, the dimethylamino group protons, and NH protons of the thiourea and sulfonamide moieties.[9][10][11] | Confirms the presence and connectivity of all proton-containing functional groups. |

| ¹³C NMR | Resonances for the carbons of the ethyl group, the aromatic naphthalene ring, the dimethylamino group, and the thiocarbonyl (C=S) and sulfonyl (SO₂) groups.[12][13][14] | Provides a carbon fingerprint of the molecule, confirming the carbon skeleton. |

| FT-IR | Characteristic stretching vibrations for N-H bonds (thiourea and sulfonamide), C=S (thiocarbonyl), and S=O (sulfonyl) groups.[15] | Confirms the presence of key functional groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of this compound. | Determines the molecular weight and confirms the elemental composition. |

Mechanism of Metal Ion Sensing

The function of DET as a fluorescent probe is predicated on its ability to form chelates with metal ions, leading to a change in its photophysical properties.[16][17] The thiourea and sulfonamide moieties provide a rich coordination environment with nitrogen, sulfur, and oxygen donor atoms, enabling interaction with a variety of metal ions.

Caption: General mechanism of metal ion detection by this compound.

The interaction with a metal ion can lead to several observable changes in the fluorescence spectrum:

-

Fluorescence Quenching ("Turn-Off"): This is a common mechanism for heavy metal ions like Hg²⁺. Upon binding, the metal ion can facilitate non-radiative decay pathways, such as photoinduced electron transfer (PET), from the excited fluorophore to the metal ion, thus quenching the fluorescence.[18][19]

-

Fluorescence Enhancement ("Turn-On"): In some cases, chelation can restrict intramolecular rotations or other non-radiative decay pathways in the probe molecule, leading to an increase in fluorescence intensity. This is often referred to as chelation-enhanced fluorescence (CHEF).

-

Bathochromic or Hypsochromic Shift: The coordination of a metal ion can alter the electronic environment of the dansyl fluorophore, resulting in a shift of the emission maximum to longer (bathochromic or red-shift) or shorter (hypsochromic or blue-shift) wavelengths. For instance, the addition of Cu(II) to DET has been reported to cause a bathochromic shift in the emission maximum.[16][17]

Selectivity, Sensitivity, and Quantitative Analysis

A key attribute of a useful fluorescent probe is its selectivity for a particular metal ion in the presence of other competing ions. The sensitivity, often quantified by the limit of detection (LOD), determines the lowest concentration of the analyte that can be reliably measured.

Screening for Metal Ion Selectivity

A systematic investigation of the fluorescence response of DET to a panel of environmentally and biologically relevant metal ions is crucial to establish its selectivity profile.

Experimental Protocol: Selectivity Screening

-

Prepare Stock Solutions: Prepare a stock solution of DET in a suitable solvent (e.g., acetonitrile or a mixed aqueous-organic solvent system). Prepare stock solutions of various metal salts (e.g., chlorides or nitrates) in deionized water or the same solvent as the probe.

-

Fluorescence Measurements: In a series of cuvettes, add a fixed concentration of DET. To each cuvette (except for a blank), add an excess (e.g., 10 equivalents) of a different metal ion stock solution.

-

Data Acquisition: Record the fluorescence emission spectrum for each solution, exciting at the absorption maximum of DET.

-

Analysis: Compare the fluorescence intensity and emission wavelength of DET in the presence of different metal ions to that of the free probe. This will reveal which ions cause a significant change in the fluorescence signal.

Determination of Stoichiometry and Binding Constants

To understand the interaction between DET and a responsive metal ion in a quantitative manner, it is essential to determine the binding stoichiometry and the binding constant (Kₐ).

4.2.1. Job's Plot for Stoichiometry Determination

Job's method of continuous variation is a widely used technique to determine the stoichiometry of a complex in solution.[20][21][22][23][24]

Experimental Protocol: Job's Plot

-

Prepare Isomolar Solutions: Prepare equimolar stock solutions of DET and the metal ion of interest.

-

Prepare a Series of Mixtures: Create a series of solutions with varying mole fractions of the metal ion and DET, while keeping the total molar concentration constant. For example, mix the two stock solutions in ratios of 1:9, 2:8, ..., 9:1.

-

Measure Absorbance or Fluorescence: Measure the absorbance or fluorescence intensity of each solution at the wavelength of maximum change upon complexation.

-

Plot and Analyze: Plot the change in absorbance or fluorescence intensity against the mole fraction of one of the components. The mole fraction at which the maximum change is observed corresponds to the stoichiometry of the complex.

4.2.2. Benesi-Hildebrand Method for Binding Constant Determination

For a 1:1 complex, the Benesi-Hildebrand method can be used to determine the binding constant from spectrophotometric or fluorometric titration data.[25]

Experimental Protocol: Fluorescence Titration

-

Titration Setup: To a solution of DET at a fixed concentration, incrementally add small aliquots of a concentrated stock solution of the metal ion.

-

Record Spectra: After each addition, record the fluorescence emission spectrum.

-

Data Analysis: Plot the change in fluorescence intensity as a function of the metal ion concentration. The data can then be fitted to the Benesi-Hildebrand equation (or a modified version for fluorescence) to calculate the binding constant.

Calculation of the Limit of Detection (LOD)

The limit of detection is typically calculated based on the standard deviation of the blank and the slope of the calibration curve at low analyte concentrations.[26]

Procedure:

-

Prepare a Calibration Curve: Measure the fluorescence intensity of several blank solutions (containing only the probe) and solutions with very low, known concentrations of the metal ion.

-

Calculate Standard Deviation of the Blank: Determine the standard deviation of the fluorescence intensity of the blank measurements (σ).

-

Determine the Slope: Plot the fluorescence intensity versus the metal ion concentration and determine the slope of the linear portion of the curve (m).

-

Calculate LOD: The LOD is calculated using the formula: LOD = 3σ / m.

Practical Applications

The utility of this compound lies in its potential for application in real-world analytical problems, from environmental monitoring to cellular imaging.

Detection of Heavy Metals in Environmental Water Samples

The presence of heavy metals in water is a significant environmental concern. DET can be employed for the rapid and sensitive screening of water samples.[1][25][27]

Protocol: Analysis of a Water Sample

-

Sample Preparation: Collect the water sample and filter if necessary to remove particulate matter. Adjust the pH of the sample to the optimal range for DET-metal interaction, which should be predetermined.

-

Spiking (for recovery studies): For validation, spike a portion of the sample with a known concentration of the target metal ion.

-

Analysis: Add a standardized solution of DET to the prepared water sample (and the spiked sample).

-

Measurement: Measure the fluorescence response and quantify the metal ion concentration using a pre-established calibration curve.

-

Validation: Calculate the recovery of the spiked analyte to assess the accuracy of the method in the sample matrix.

Cellular Imaging of Metal Ions

Fluorescent probes that can operate in biological media offer the exciting possibility of visualizing the distribution and dynamics of metal ions within living cells.[27][28][29][30]

Protocol: Live-Cell Imaging

-

Cell Culture: Culture the cells of interest on a suitable imaging dish (e.g., glass-bottom dish).

-

Probe Loading: Incubate the cells with a solution of DET in cell culture medium for a specific duration to allow for cell uptake. The optimal concentration and incubation time should be determined empirically to maximize signal and minimize cytotoxicity.

-

Metal Ion Treatment (Optional): To observe the cellular response to a specific metal ion, the cells can be treated with a solution of the metal salt before or after probe loading.

-

Imaging: Wash the cells to remove excess probe and image using a fluorescence microscope equipped with the appropriate filter set for the dansyl fluorophore.

-

Image Analysis: Analyze the fluorescence images to determine the subcellular localization and relative concentration of the metal ion.

Conclusion and Future Directions

This compound represents a valuable addition to the toolkit of fluorescent probes for metal ion detection. Its straightforward synthesis, coupled with the favorable photophysical properties of the dansyl fluorophore and the versatile coordination chemistry of the thiourea-sulfonamide moiety, makes it a promising candidate for a variety of applications. This guide has provided a comprehensive framework for its synthesis, characterization, and application.